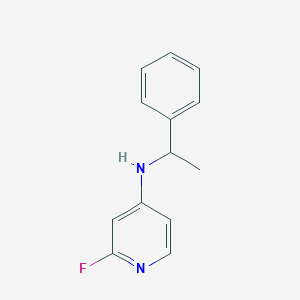
2-fluoro-N-(1-phenylethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(1-phenylethyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring often imparts enhanced stability, lipophilicity, and metabolic resistance, making these compounds valuable in medicinal chemistry and other scientific research areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where a diazonium salt is converted to a fluorinated compound using fluoroboric acid . Another method involves the use of N-fluoropyridinium salts, which can be prepared by reacting pyridine with fluorine gas in the presence of a strong acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-yield methods such as the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which allows for efficient fluorination under mild conditions . These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-(1-phenylethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amines .
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(1-phenylethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and metabolic resistance.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(1-phenylethyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards enzymes or receptors . The pathways involved often include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,3-difluoropyridine
- 2,4-difluoropyridine
Uniqueness
2-fluoro-N-(1-phenylethyl)pyridin-4-amine is unique due to the presence of both a fluorine atom and a phenylethyl group, which can significantly influence its chemical and biological properties. This combination can enhance its stability, lipophilicity, and potential biological activity compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C13H13FN2 |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
2-fluoro-N-(1-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H13FN2/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
MURALVDWHWBBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















